Methyl 3-bromo-2,6-difluorobenzoate chemical properties
Methyl 3-bromo-2,6-difluorobenzoate chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of Methyl 3-bromo-2,6-difluorobenzoate
This guide provides a detailed examination of Methyl 3-bromo-2,6-difluorobenzoate (CAS No. 1378875-92-3), a valuable fluorinated building block for research and development in pharmaceuticals and materials science. While specific literature on this particular isomer is not as extensive as its 4-bromo counterpart, this document leverages fundamental principles of organic chemistry and extensive field experience to provide a comprehensive overview of its properties, predicted reactivity, and synthetic potential.
Introduction and Strategic Importance
Methyl 3-bromo-2,6-difluorobenzoate is a trifunctional aromatic compound featuring a methyl ester, a bromine atom, and two fluorine atoms. This unique arrangement of functional groups makes it a highly versatile intermediate in organic synthesis. The 2,6-difluoro substitution pattern is of particular interest in medicinal chemistry, as the fluorine atoms can modulate the acidity of adjacent protons, influence metabolic stability, and engage in favorable protein-ligand interactions.
The bromine atom serves as a key handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions. The methyl ester provides a site for further derivatization into amides, carboxylic acids, or alcohols. This guide will delve into the interplay of these functionalities and provide a predictive analysis of the compound's behavior in common synthetic transformations.
Physicochemical and Spectroscopic Properties
The core physical and chemical identifiers for Methyl 3-bromo-2,6-difluorobenzoate are summarized below. It is important for researchers to note that while the compound is commercially available, detailed, peer-reviewed spectroscopic characterization is not widely published.[1][2][3][4]
| Property | Value | Source(s) |
| CAS Number | 1378875-92-3 | [1][3] |
| Molecular Formula | C₈H₅BrF₂O₂ | [2][3] |
| Molecular Weight | 251.03 g/mol | [2][4] |
| Synonyms | Benzoic acid, 3-bromo-2,6-difluoro-, methyl ester | [2][3] |
| Purity | Typically ≥95% - 98% | [1][3] |
| Storage | Store in a dry, sealed container at room temperature. | [4] |
Predicted Spectroscopic Features:
While specific, assigned data is scarce, the following spectroscopic characteristics can be predicted based on the structure:
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¹H NMR: The spectrum would be expected to show two distinct aromatic proton signals, each likely appearing as a doublet of doublets or a triplet due to coupling with the adjacent aromatic proton and the two fluorine atoms. A sharp singlet around 3.9 ppm would correspond to the methyl ester protons.
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¹³C NMR: The spectrum would show eight distinct carbon signals. The carbonyl carbon of the ester would be downfield, and the aromatic carbons would be split due to C-F coupling. The carbon atom bonded to bromine would be significantly shielded compared to the others.
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¹⁹F NMR: Two signals would be expected for the fluorine atoms, as they are in different chemical environments relative to the bromine.
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Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
Synthesis and Reactivity Profile
Methyl 3-bromo-2,6-difluorobenzoate is available from several chemical suppliers.[1][3][4] A plausible synthetic route would involve the direct bromination of methyl 2,6-difluorobenzoate. The difluoro substitution pattern deactivates the ring towards electrophilic substitution, but the directing effects of the substituents would favor bromination at the 3-position.
The Interplay of Functional Groups: A Reactivity Analysis
The true value of this reagent lies in the predictable and sequential reactivity of its functional groups. The two fluorine atoms ortho to the ester group exert a strong electron-withdrawing effect, which has several important consequences:
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Activation of the C-Br Bond: The electron-withdrawing nature of the fluorines enhances the electrophilicity of the carbon atom attached to the bromine, making the C-Br bond more susceptible to oxidative addition in palladium-catalyzed cross-coupling cycles. This often allows for milder reaction conditions compared to less activated aryl bromides.
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Steric Shielding: The ortho-fluorine atoms provide steric hindrance around the ester functionality, which can influence its reactivity or require more forcing conditions for transformations like hydrolysis or amidation.
Key Synthetic Transformations
The primary synthetic application for this building block is as an aryl halide partner in cross-coupling reactions. The C-Br bond provides a reliable site for the introduction of new carbon or heteroatom substituents.
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Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds. This is one of the most robust methods to introduce new aryl or vinyl groups at the 3-position.
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Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a cornerstone of modern medicinal chemistry for accessing aniline derivatives.
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Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, useful for constructing rigid molecular scaffolds.
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Heck Coupling: Reaction with alkenes to form substituted olefins.
The choice of catalyst, ligand, base, and solvent is critical for achieving high yields in these transformations. The electron-poor nature of the aromatic ring generally favors these reactions.
The methyl ester group offers a secondary site for modification, which can typically be addressed after the cross-coupling step.
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Hydrolysis: Conversion to the corresponding carboxylic acid using a base like lithium hydroxide. The ortho-fluorines may necessitate slightly harsher conditions (e.g., elevated temperature) than in non-fluorinated analogues.
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Amidation: Direct conversion to an amide can be achieved by heating with an amine, often with a catalyst, or by first hydrolyzing to the acid and then using standard peptide coupling reagents (e.g., HATU, EDC).
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Reduction: Reduction to the corresponding primary alcohol can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Representative Experimental Protocol: Suzuki-Miyaura Coupling
The following is a generalized, representative protocol for the Suzuki-Miyaura coupling of Methyl 3-bromo-2,6-difluorobenzoate. Note: This protocol is a starting point and must be optimized for specific substrates and scales.
Objective: To synthesize Methyl 3-aryl-2,6-difluorobenzoate.
Materials:
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Methyl 3-bromo-2,6-difluorobenzoate (1.0 eq)
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Arylboronic acid (1.1 - 1.5 eq)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
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Base (e.g., K₂CO₃, 2.0 - 3.0 eq)
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Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)
Step-by-Step Methodology:
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Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 3-bromo-2,6-difluorobenzoate (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
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Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This step is critical as the palladium catalyst is sensitive to oxygen.
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Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 Dioxane:Water) via syringe.
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Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq) to the flask. The mixture may change color upon addition of the catalyst.
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Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.
Safety and Handling
Based on aggregated GHS information, Methyl 3-bromo-2,6-difluorobenzoate should be handled with care in a well-ventilated fume hood.[2][4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
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Hazard Statements:
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Precautionary Statements:
Conclusion
Methyl 3-bromo-2,6-difluorobenzoate is a strategically important building block for chemical synthesis. Its trifunctional nature, combined with the activating and modulating effects of the difluoro substitution pattern, makes it a powerful tool for introducing complex structural motifs. While detailed academic studies on this specific isomer are limited, its reactivity can be confidently predicted from first principles, particularly its utility in a wide range of palladium-catalyzed cross-coupling reactions. As the demand for novel, highly functionalized small molecules continues to grow in drug discovery and materials science, the value of versatile intermediates like Methyl 3-bromo-2,6-difluorobenzoate is set to increase.
References
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Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. (n.d.). ChemRxiv. Retrieved January 29, 2026, from [Link]
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Methyl 4-bromo-2,6-difluorobenzoate | CAS#:773134-11-5. (2025-08-24). Chemsrc. Retrieved January 29, 2026, from [Link]
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Methyl 3-bromo-2,6-difluorobenzoate, 98% Purity, C8H5BrF2O2, 5 grams. (n.d.). CP Lab Safety. Retrieved January 29, 2026, from [Link]
